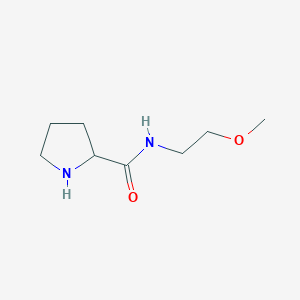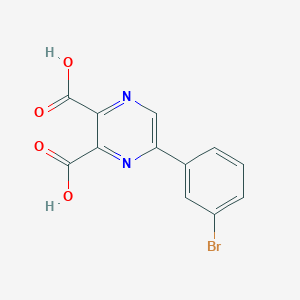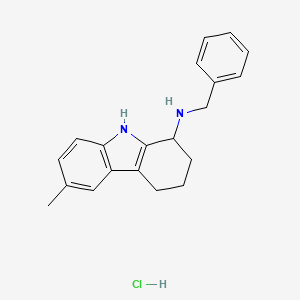
N-(2-Methoxyethyl)pyrrolidine-2-carboxamide
Vue d'ensemble
Description
“N-(2-Methoxyethyl)pyrrolidine-2-carboxamide” is a chemical compound with the linear formula C8H16N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “N-(2-Methoxyethyl)pyrrolidine-2-carboxamide”, can be achieved through two main synthetic strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “N-(2-Methoxyethyl)pyrrolidine-2-carboxamide” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including “N-(2-Methoxyethyl)pyrrolidine-2-carboxamide”, have been used in various chemical reactions . For instance, they have been used in the synthesis of novel N-(2′-nitrophenyl)pyrrolidine-2-carboxamides with the aim of searching for amino acid analogues with antibacterial properties .Physical And Chemical Properties Analysis
“N-(2-Methoxyethyl)pyrrolidine-2-carboxamide” has a molecular weight of 172.22484 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Drug Discovery
The pyrrolidine ring, which is a part of the “N-(2-Methoxyethyl)pyrrolidine-2-carboxamide” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antibacterial Properties
In 2020, Odusami et al. reported the synthesis of novel N-(2′-nitrophenyl)pyrrolidine-2-carboxamides with the aim of searching for amino acid analogues with antibacterial properties . While not directly related to “N-(2-Methoxyethyl)pyrrolidine-2-carboxamide”, this research highlights the potential of pyrrolidine-2-carboxamides in antibacterial applications.
Asymmetric Synthesis
Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . The natural amino acid proline, which contains a pyrrolidine ring, has been used to catalyze asymmetric intramolecular aldol reactions . This suggests that “N-(2-Methoxyethyl)pyrrolidine-2-carboxamide” could potentially be used in similar applications.
Construction of Complex Molecular Architectures
Asymmetric organocatalysis has emerged as a powerful tool for the facile construction of complex molecular architectures . Pyrrolidine compounds, such as “N-(2-Methoxyethyl)pyrrolidine-2-carboxamide”, could potentially be used in this field.
Biological Activity
The structure of pyrrolidine compounds can influence their biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests that “N-(2-Methoxyethyl)pyrrolidine-2-carboxamide” could have unique biological activities depending on its stereochemistry.
Protoporphyrinogen Oxidase (PPO) Inhibitors
Monocarbonyl analogs of cyclic imides, including N-phenylpyrrolidin-2-ones, have been found to act as potential protoporphyrinogen oxidase (PPO) inhibitors . While “N-(2-Methoxyethyl)pyrrolidine-2-carboxamide” is not a monocarbonyl analog of a cyclic imide, this research suggests potential applications of pyrrolidine compounds in PPO inhibition.
Orientations Futures
Pyrrolidine derivatives, including “N-(2-Methoxyethyl)pyrrolidine-2-carboxamide”, continue to be of great interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-5-10-8(11)7-3-2-4-9-7/h7,9H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHZLPBAQTLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide](/img/structure/B3085021.png)







![4-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3085089.png)


![3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B3085112.png)
![Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate](/img/structure/B3085115.png)
